Cas no 2023373-57-9 (tert-butyl N-(1-cyclopropyl-2-oxohex-4-yn-1-yl)carbamate)

tert-butyl N-(1-cyclopropyl-2-oxohex-4-yn-1-yl)carbamate 化学的及び物理的性質
名前と識別子
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- 2023373-57-9
- EN300-797632
- tert-butyl N-(1-cyclopropyl-2-oxohex-4-yn-1-yl)carbamate
-
- インチ: 1S/C14H21NO3/c1-5-6-7-11(16)12(10-8-9-10)15-13(17)18-14(2,3)4/h10,12H,7-9H2,1-4H3,(H,15,17)
- InChIKey: VQLUDPHSLWNDDB-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(NC(C(CC#CC)=O)C1CC1)=O
計算された属性
- 精确分子量: 251.15214353g/mol
- 同位素质量: 251.15214353g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 18
- 回転可能化学結合数: 6
- 複雑さ: 390
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.2
- トポロジー分子極性表面積: 55.4Ų
tert-butyl N-(1-cyclopropyl-2-oxohex-4-yn-1-yl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-797632-5.0g |
tert-butyl N-(1-cyclopropyl-2-oxohex-4-yn-1-yl)carbamate |
2023373-57-9 | 95% | 5.0g |
$3273.0 | 2024-05-22 | |
Enamine | EN300-797632-0.25g |
tert-butyl N-(1-cyclopropyl-2-oxohex-4-yn-1-yl)carbamate |
2023373-57-9 | 95% | 0.25g |
$1038.0 | 2024-05-22 | |
Enamine | EN300-797632-0.1g |
tert-butyl N-(1-cyclopropyl-2-oxohex-4-yn-1-yl)carbamate |
2023373-57-9 | 95% | 0.1g |
$993.0 | 2024-05-22 | |
Enamine | EN300-797632-10.0g |
tert-butyl N-(1-cyclopropyl-2-oxohex-4-yn-1-yl)carbamate |
2023373-57-9 | 95% | 10.0g |
$4852.0 | 2024-05-22 | |
Enamine | EN300-797632-2.5g |
tert-butyl N-(1-cyclopropyl-2-oxohex-4-yn-1-yl)carbamate |
2023373-57-9 | 95% | 2.5g |
$2211.0 | 2024-05-22 | |
Enamine | EN300-797632-1.0g |
tert-butyl N-(1-cyclopropyl-2-oxohex-4-yn-1-yl)carbamate |
2023373-57-9 | 95% | 1.0g |
$1129.0 | 2024-05-22 | |
Enamine | EN300-797632-0.5g |
tert-butyl N-(1-cyclopropyl-2-oxohex-4-yn-1-yl)carbamate |
2023373-57-9 | 95% | 0.5g |
$1084.0 | 2024-05-22 | |
Enamine | EN300-797632-0.05g |
tert-butyl N-(1-cyclopropyl-2-oxohex-4-yn-1-yl)carbamate |
2023373-57-9 | 95% | 0.05g |
$948.0 | 2024-05-22 |
tert-butyl N-(1-cyclopropyl-2-oxohex-4-yn-1-yl)carbamate 関連文献
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Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
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Fuchuan Guo,Tianqi Zi,Liyan Liu,Rennan Feng,Changhao Sun Food Funct., 2017,8, 2455-2464
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
tert-butyl N-(1-cyclopropyl-2-oxohex-4-yn-1-yl)carbamateに関する追加情報
Introduction to Tert-butyl N-(1-cyclopropyl-2-oxohex-4-yn-1-yl)carbamate (CAS No. 2023373-57-9)
Tert-butyl N-(1-cyclopropyl-2-oxohex-4-yn-1-yl)carbamate, with the CAS number 2023373-57-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its complex structural features, which include a tert-butyl group, a cyclopropyl moiety, and an acetylenic backbone. The presence of these structural elements imparts unique chemical properties and potential biological activities, making it a subject of intense study in academic and industrial settings.
The tert-butyl group, a branched alkyl group with the formula -C(CH₃)₃, is known for its steric hindrance and stability, which can influence the reactivity and selectivity of the compound in various chemical transformations. This feature is particularly valuable in drug design, where precise control over molecular interactions is crucial for achieving desired pharmacological effects. The carbamate functional group, on the other hand, introduces a polar and potentially hydrogen-bonding capability, which can enhance the solubility and bioavailability of the compound.
The cyclopropyl ring, a three-membered aromatic-like structure, adds another layer of complexity to the molecule. Cyclopropane derivatives are known for their unique electronic properties and their ability to engage in non-classical bonding interactions. These interactions can significantly influence the compound's reactivity and its interaction with biological targets. In particular, the cyclopropyl group can serve as a scaffold for designing molecules with enhanced binding affinity to specific enzymes or receptors.
The acetylenic backbone, characterized by the presence of a carbon-carbon triple bond (C≡C), contributes to the molecule's rigidity and planarity. This structural feature can be exploited to optimize molecular recognition processes by introducing specific geometric constraints that enhance binding to biological targets. Additionally, the triple bond can participate in various chemical reactions, such as cycloadditions or metal-catalyzed transformations, providing versatile synthetic pathways for further derivatization.
In recent years, there has been growing interest in exploring the potential applications of Tert-butyl N-(1-cyclopropyl-2-oxohex-4-yn-1-yl)carbamate in medicinal chemistry. Several studies have highlighted its potential as a building block for developing novel therapeutic agents. For instance, researchers have investigated its role in designing inhibitors targeting various enzymatic pathways involved in diseases such as cancer, inflammation, and neurodegeneration.
One notable area of research involves the use of Tert-butyl N-(1-cyclopropyl-2-oxohex-4-yn-1-yl)carbamate as a precursor in the synthesis of bioactive molecules. The unique structural features of this compound allow for diverse functionalization strategies, enabling chemists to tailor its properties for specific biological applications. For example, modifications at the cyclopropyl ring or the acetylenic moiety have been explored to enhance binding interactions with target proteins or enzymes.
Another exciting aspect of this compound is its potential in materials science. The combination of steric hindrance from the tert-butyl group and electronic properties from the acetylenic backbone makes it an attractive candidate for designing advanced materials with tailored properties. These materials could find applications in areas such as organic electronics, photovoltaics, or sensors.
The synthesis of Tert-butyl N-(1-cyclopropyl-2-oxohex-4-yn-1-yl)carbamate presents both challenges and opportunities for synthetic chemists. The complexity of its structure requires careful planning and execution to ensure high yields and purity. However, advances in synthetic methodologies have made it increasingly feasible to access such complex molecules with high precision. Techniques such as cross-coupling reactions, palladium catalysis, and transition-metal-mediated transformations have been instrumental in constructing this compound efficiently.
In conclusion, Tert-butyl N-(1-cyclopropyl-2-oxohex-4-yn-1-yl)carbamate (CAS No. 2023373-57-9) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features offer opportunities for designing novel therapeutic agents and advanced materials with tailored properties. As research continues to uncover new applications for this compound, it is likely to remain a key player in both academic and industrial settings.
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